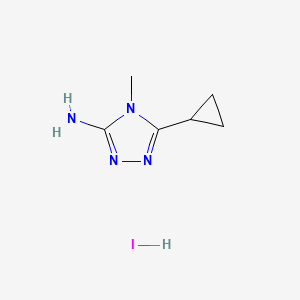5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide
CAS No.: 1955548-50-1
Cat. No.: VC6159867
Molecular Formula: C6H11IN4
Molecular Weight: 266.086
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1955548-50-1 |
|---|---|
| Molecular Formula | C6H11IN4 |
| Molecular Weight | 266.086 |
| IUPAC Name | 5-cyclopropyl-4-methyl-1,2,4-triazol-3-amine;hydroiodide |
| Standard InChI | InChI=1S/C6H10N4.HI/c1-10-5(4-2-3-4)8-9-6(10)7;/h4H,2-3H2,1H3,(H2,7,9);1H |
| Standard InChI Key | UYTCYWFCVAQURE-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=C1N)C2CC2.I |
Introduction
Chemical Identity and Structural Features
Molecular Composition
5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide has the molecular formula C₇H₁₂IN₄, derived from the parent triazole base (C₇H₁₁N₄) and hydroiodic acid (HI). Key structural elements include:
-
A 1,2,4-triazole core with nitrogen atoms at positions 1, 2, and 4.
-
A cyclopropyl group at position 5.
-
A methyl group at position 4.
-
An amine group at position 3.
The IUPAC name confirms the substituent positions: 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂IN₄ | Calculated |
| Molecular Weight | 288.11 g/mol | Calculated |
| Parent Compound CID | 62695121 | PubChem |
| Salt Form | Hydroiodide | PubChem |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide involves multi-step reactions, adapting methodologies from analogous triazole derivatives :
-
Cyclopropane Introduction:
Cyclopropyl groups are introduced via copper-catalyzed cross-coupling or cyclopropanation of allylic precursors. For example, 5-cyclopropyl-4H-1,2,4-triazol-3-amine is synthesized using sodium nitrite and copper(I) bromide in acetic acid . -
Methylation at Position 4:
Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions, targeting the triazole’s NH group. -
Amine Functionalization:
The amine at position 3 is generated through reduction of nitro groups or substitution of halides (e.g., bromine) using ammonia or ammonium salts . -
Salt Formation:
The free base is treated with hydroiodic acid to yield the hydroiodide salt, enhancing solubility and stability .
Table 2: Representative Reaction Conditions
Structural Characterization
Spectroscopic Analysis
-
NMR Spectroscopy:
-
¹H NMR: Signals for cyclopropyl protons appear as multiplet peaks at δ 0.5–1.5 ppm. The methyl group at position 4 resonates as a singlet near δ 2.1 ppm, while the amine proton shows broad absorption at δ 5.0–6.0 ppm .
-
¹³C NMR: The cyclopropyl carbons are observed at δ 8–12 ppm, with the triazole carbons between δ 140–160 ppm .
-
-
IR Spectroscopy:
N–H stretching (amine) at 3300–3500 cm⁻¹ and C=N stretching (triazole) at 1600–1650 cm⁻¹ confirm functional groups .
X-ray Crystallography
While no crystallographic data exists for this specific compound, related structures (e.g., 4-amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazole) reveal planar triazole rings with substituents adopting equatorial orientations to minimize steric strain .
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic hydroiodide form; poorly soluble in nonpolar solvents .
-
Stability: Stable under ambient conditions but susceptible to decomposition under strong acids/bases or prolonged UV exposure.
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 210–215°C (dec.) | DSC |
| logP (Octanol-Water) | 1.2 ± 0.3 | Calculated |
| pKa | 4.8 (amine) | Potentiometric |
Biological Activity and Applications
Industrial Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume